N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a methoxy group and a pyrrolidine ring, as well as a furan-2-carboxamide moiety
Mechanism of Action
Target of Action
It’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes .
Mode of Action
It’s known that pyrrolidine derivatives can bind with high affinity to multiple receptors , which could be a possible mode of action for this compound.
Biochemical Pathways
It’s known that pyrrolidine derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can have diverse biological activities and therapeutic possibilities .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This might suggest that environmental factors could play a role in the stability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl carbonate (DMC) and a base like DABCO.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with pyrrolidine under basic conditions.
Formation of the Furan-2-carboxamide Moiety: The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction, using reagents like EDCI and HOBt in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine moieties but lacks the methoxy and furan-2-carboxamide groups.
N-(pyridin-2-yl)amides: Contains a pyridine ring instead of a pyrimidine ring.
Pyrrolone and Pyrrolidinone Derivatives: These compounds have similar pyrrolidine structures but differ in their overall molecular framework.
Uniqueness
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the furan-2-carboxamide moiety differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-14-15-9-10(12(17-14)18-6-2-3-7-18)16-13(19)11-5-4-8-21-11/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNHOANNXFWQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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